molecular formula C13H12BrNO B175805 1-(2-Bromophenyl)-4-oxocyclohexanecarbonitrile CAS No. 1202006-93-6

1-(2-Bromophenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B175805
CAS No.: 1202006-93-6
M. Wt: 278.14 g/mol
InChI Key: WTXFSSCKJGPKTR-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-4-oxocyclohexanecarbonitrile is an organic compound that belongs to the family of aromatic ketones It features a bromophenyl group attached to a cyclohexanone ring, with a nitrile group at the carbon adjacent to the ketone

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-4-oxocyclohexanecarbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the bromination of phenylcyclohexanone to introduce the bromine atom at the ortho position of the phenyl ring. This is followed by the introduction of the nitrile group through a nucleophilic substitution reaction using a suitable cyanide source under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(2-Bromophenyl)-4-oxocyclohexanecarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include polar aprotic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Bromophenyl)-4-oxocyclohexanecarbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-4-oxocyclohexanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

1-(2-Bromophenyl)-4-oxocyclohexanecarbonitrile can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(2-Bromophenyl)-4-hydroxycyclohexanecarbonitrile:

    1-(2-Bromophenyl)-4-oxocyclohexanecarboxylic acid: The nitrile group is oxidized to a carboxylic acid, which can significantly change its reactivity and solubility.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXFSSCKJGPKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615423
Record name 1-(2-Bromophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202006-93-6
Record name 1-(2-Bromophenyl)-4-oxocyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202006-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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